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Compound of Interest

Compound Name: BPTQ

Cat. No.: B13430375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the fluorescent probe

BPTQ (2-butyl-5-phenyl-2H-1,2,3-triazol-4-yl)quinoline for the detection and quantification of

intracellular nitric oxide (NO). This document includes the mechanism of action, key

photophysical and performance characteristics, detailed experimental protocols for cell-based

assays, and data analysis guidelines.

Introduction
Nitric oxide (NO) is a highly reactive and short-lived signaling molecule involved in a multitude

of physiological and pathological processes, including vasodilation, neurotransmission, and the

immune response. Accurate and sensitive detection of intracellular NO is crucial for

understanding its complex roles in cellular signaling and for the development of novel

therapeutics. BPTQ is a "turn-on" fluorescent probe specifically designed for the detection of

NO. In its native state, BPTQ is weakly fluorescent. Upon reaction with NO in the presence of

oxygen, it is converted to a highly fluorescent triazole derivative, enabling the quantification of

intracellular NO levels through fluorescence microscopy and spectroscopy.

Mechanism of Action
The detection mechanism of BPTQ is based on a specific chemical reaction with nitric oxide.

The non-fluorescent BPTQ molecule reacts with NO to form a fluorescent triazole product. This
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reaction is highly selective for NO, ensuring minimal cross-reactivity with other reactive oxygen

species (ROS) and reactive nitrogen species (RNS) commonly found in biological systems.

Reaction of BPTQ with Nitric Oxide

BPTQ (Weakly Fluorescent) Fluorescent Triazole ProductReactionNitric Oxide (NO) +
Oxygen (O2)

Click to download full resolution via product page

Caption: Reaction of BPTQ with NO.

Quantitative Data Summary
The performance characteristics of BPTQ as a nitric oxide probe are summarized in the table

below. This data has been compiled from the primary literature to provide a clear comparison of

its key photophysical and analytical properties.

Parameter Value Reference

Excitation Wavelength (λex) ~488 nm [1]

Emission Wavelength (λem) ~525 nm [1]

Quantum Yield (Φ) of Product
High (specific value not

publicly available)
[1]

Limit of Detection (LOD)

In the nanomolar range

(specific value not publicly

available)

[1]

Response Time
Rapid (specific value not

publicly available)
[1]

Linear Range
Linearly proportional to NO

concentration
[1]

Selectivity
High selectivity for NO over

other ROS/RNS
[1]
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Experimental Protocols
Materials and Reagents

BPTQ fluorescent probe

Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

Phosphate-buffered saline (PBS), pH 7.4

Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

Fetal bovine serum (FBS)

Penicillin-Streptomycin solution

Cell line of interest (e.g., RAW 264.7 murine macrophages, HeLa cells)

NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or NO synthase inducer (e.g.,

lipopolysaccharide, LPS, and interferon-gamma, IFN-γ for RAW 264.7 cells)

NO synthase inhibitor (e.g., L-NAME) as a negative control

96-well black, clear-bottom plates for fluorescence measurements

Confocal microscope or fluorescence plate reader

Preparation of BPTQ Stock Solution
Prepare a stock solution of BPTQ at a concentration of 1-10 mM in anhydrous DMSO.

Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid

repeated freeze-thaw cycles.

Protocol for Intracellular NO Detection in Adherent Cells
(e.g., RAW 264.7, HeLa)
This protocol provides a general guideline for staining adherent cells with BPTQ and

subsequently imaging or quantifying intracellular NO production. Optimization of probe
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concentration and incubation time may be necessary for different cell lines and experimental

conditions.

Experimental Workflow for Intracellular NO Detection
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Cell Preparation

Experimental Treatment

BPTQ Staining

Detection

Seed cells in a
96-well plate or on coverslips

Allow cells to adhere
(overnight incubation)

Treat cells with NO inducer
(e.g., LPS/IFN-γ) or vehicle

Incubate for the desired period

Load cells with BPTQ working solution
(e.g., 5-10 µM in serum-free medium)

Incubate for 30-60 minutes at 37°C

Wash cells with PBS to remove excess probe

Image cells using a confocal microscope
(Ex/Em ~488/525 nm)

Quantify fluorescence intensity
using a plate reader

or

Click to download full resolution via product page

Caption: Workflow for intracellular NO detection.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b13430375?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13430375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Seeding: Seed the cells of interest (e.g., RAW 264.7 or HeLa) onto a 96-well black,

clear-bottom plate for fluorescence quantification or onto glass coverslips in a 24-well plate

for imaging. Allow the cells to adhere and reach the desired confluency (typically 70-80%) by

incubating overnight at 37°C in a 5% CO₂ incubator.

Cell Treatment (Optional): To stimulate endogenous NO production, treat the cells with an

appropriate inducer. For example, to induce iNOS in RAW 264.7 macrophages, treat with

lipopolysaccharide (LPS; e.g., 1 µg/mL) and interferon-gamma (IFN-γ; e.g., 10 ng/mL) for 6-

24 hours. For a positive control, cells can be treated with an NO donor. For a negative

control, cells can be pre-treated with an NOS inhibitor like L-NAME (e.g., 1 mM) for 1-2

hours before adding the inducer.

Preparation of BPTQ Working Solution: Dilute the BPTQ stock solution in serum-free cell

culture medium to a final working concentration (e.g., 5-10 µM). The optimal concentration

should be determined empirically for each cell type.

Probe Loading: Remove the cell culture medium from the wells and wash the cells once with

warm PBS. Add the BPTQ working solution to the cells.

Incubation: Incubate the cells with the BPTQ working solution for 30-60 minutes at 37°C in a

5% CO₂ incubator, protected from light.

Washing: After incubation, remove the BPTQ loading solution and wash the cells two to

three times with warm PBS to remove any excess probe.

Fluorescence Measurement:

For Fluorescence Microscopy: Mount the coverslips on a glass slide with a drop of PBS.

Image the cells using a confocal microscope equipped with a filter set appropriate for

fluorescein (Excitation: ~488 nm, Emission: ~525 nm).

For Plate Reader Quantification: Add 100 µL of PBS to each well of the 96-well plate.

Measure the fluorescence intensity using a fluorescence plate reader with excitation and

emission wavelengths set to ~488 nm and ~525 nm, respectively.

Cytotoxicity Assay (MTT Assay)
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It is essential to assess the potential cytotoxicity of the BPTQ probe at the working

concentrations used in the experiments. The MTT assay is a colorimetric assay for assessing

cell metabolic activity and can be used to determine cell viability.

Cell Seeding: Seed cells in a 96-well clear plate at a density that will not reach 100%

confluency during the assay period. Allow them to adhere overnight.

Treatment: Treat the cells with various concentrations of BPTQ (e.g., 1, 5, 10, 25, 50 µM) for

the same duration as the NO detection experiment. Include a vehicle control (DMSO) and a

positive control for cytotoxicity (e.g., Triton X-100).

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to

each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Signaling Pathway
The production of nitric oxide is primarily catalyzed by a family of enzymes called nitric oxide

synthases (NOS). There are three main isoforms: neuronal NOS (nNOS), endothelial NOS

(eNOS), and inducible NOS (iNOS). The activation of nNOS and eNOS is typically

calcium/calmodulin-dependent, whereas iNOS expression is induced by inflammatory stimuli

and is largely calcium-independent.

Simplified Nitric Oxide Synthase (NOS) Activation Pathway
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Caption: Simplified NOS activation pathways.

Data Analysis and Interpretation
The fluorescence intensity measured is directly proportional to the amount of intracellular NO.

When comparing different experimental groups, it is crucial to maintain consistent imaging or

plate reader settings. The data can be presented as relative fluorescence units (RFU) or as a
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fold change relative to the control group. For accurate interpretation, always include

appropriate positive and negative controls.

Troubleshooting
High Background Fluorescence: Ensure complete removal of excess probe by thorough

washing. Check for autofluorescence of cells or medium at the excitation/emission

wavelengths used.

Low Signal: The concentration of the probe or the incubation time may need to be optimized.

Ensure that the cells are healthy and that the NO induction method is effective.

Cell Death: Perform a cytotoxicity assay to ensure that the BPTQ concentration is not toxic

to the cells.

For further inquiries, please refer to the primary research article introducing the BPTQ probe or

contact the manufacturer for technical support.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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